molecular formula C10H8N2O2 B1214827 W-2429 CAS No. 37795-69-0

W-2429

Cat. No.: B1214827
CAS No.: 37795-69-0
M. Wt: 188.18 g/mol
InChI Key: ZHIKRYZUZNUZFQ-UHFFFAOYSA-N
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Description

It has been found to be considerably more effective than acetylsalicylic acid in inhibiting carrageenan-induced edema and in reducing brewer’s yeast-induced fever in rats . This compound has shown promising results in various pharmacological studies, making it a subject of interest in scientific research.

Scientific Research Applications

W-2429 has a wide range of scientific research applications:

Safety and Hazards

The acute and subacute toxicity of 2,3-Dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one was investigated in mice, rats, and dogs . The subacute toxicity study was conducted by repeated oral administration of the compound for 30 days. Treatment with this compound was well tolerated by rats as well as dogs .

Preparation Methods

The synthesis of W-2429 involves the formation of the isoxazolo[3,2-b]quinazolin-9-one structure. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. For instance, one method involves the reaction of 2-aminobenzonitrile with hydroxylamine to form the isoxazole ring, followed by cyclization to form the quinazolinone structure . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

W-2429 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of W-2429 involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound may also interact with other molecular targets involved in the pain pathway, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

W-2429 is similar to other compounds in the isoxazolo[3,2-b]quinazolin-9-one family, such as its 2- and 3-methyl congeners. These compounds share similar chemical structures and pharmacological properties. this compound has been found to be more effective than its analogs in certain pharmacological tests, such as the inhibition of carrageenan-induced edema and the reduction of brewer’s yeast-induced fever . This makes this compound a unique and valuable compound in scientific research.

Properties

IUPAC Name

2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIKRYZUZNUZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON2C1=NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191240
Record name 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37795-69-0
Record name 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037795690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name W-2429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name W-2429
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6152QM1944
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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